molecular formula C18H19N3O4S B2845096 N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893096-29-2

N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2845096
CAS No.: 893096-29-2
M. Wt: 373.43
InChI Key: VVZACMFPWOIYHX-UHFFFAOYSA-N
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Description

This compound features a cyclohepta[b]thiophene core fused with a seven-membered cycloheptane ring. Key substituents include:

  • 2-Nitrobenzamido group: Positioned at the 2nd carbon, providing electron-withdrawing properties.

The structural complexity and substituent arrangement make it a candidate for pharmacological applications, particularly in antiviral or antibacterial contexts.

Properties

IUPAC Name

N-methyl-2-[(2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-19-17(23)15-12-8-3-2-4-10-14(12)26-18(15)20-16(22)11-7-5-6-9-13(11)21(24)25/h5-7,9H,2-4,8,10H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZACMFPWOIYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several steps. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Carboxamide vs. ester : The target’s N-methyl carboxamide improves hydrogen-bonding capacity relative to the ester in , which may influence solubility and target engagement.

Physicochemical Properties

Compound ID/Name Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target Compound ~450 (estimated) ~4.5 ~90
2-Amino-N-(4-chlorophenyl)-...thiophene-3-carboxamide 320.84 N/A 85.6
2-(2-Chlorobenzamido)-N-(2-methylphenyl)... 438.98 5.986 45.77

Key Observations :

  • The target’s higher molecular weight and polar surface area (due to nitro and carboxamide groups) suggest reduced membrane permeability compared to .
  • The logP of (5.986) indicates higher lipophilicity, favoring blood-brain barrier penetration, whereas the target’s estimated logP (~4.5) implies moderate solubility.

Structural and Conformational Analysis

  • Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between the benzene and thiophene rings range from 8.5° to 13.5°, influencing planarity and π-π stacking. Similar angles are expected in the target compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-methyl-2-(2-nitrobenzamido)-cyclohepta[b]thiophene-3-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the cyclohepta[b]thiophene core via cyclization of thiophene precursors under reflux conditions in solvents like tetrahydrofuran (THF) .
  • Step 2 : Introduction of the 2-nitrobenzamido group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane (DCM) .
  • Step 3 : Methylation at the amide nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF .
    • Optimization : Reaction temperatures (60–80°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) critically affect yields. Purification via silica gel chromatography or recrystallization from methanol is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Focus on aromatic proton shifts (δ 7.5–8.5 ppm for nitrobenzamido) and cycloheptane ring protons (δ 1.5–2.8 ppm). Methyl groups appear as singlets near δ 3.0–3.5 ppm .
  • FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. What purification strategies are recommended to isolate high-purity samples?

  • Methods :

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for final purification .
  • Recrystallization : Methanol or ethyl acetate/hexane mixtures yield crystalline forms suitable for X-ray diffraction .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Approach :

  • Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases or kinase domains) .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • Key Parameters : Analyze binding affinity (ΔG), hydrogen-bond interactions with catalytic residues, and hydrophobic contacts .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

  • Troubleshooting :

  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%) .
  • Metabolic Stability : Test susceptibility to hepatic enzymes (e.g., CYP450 isoforms) using microsomal assays .
  • Structural Analogues : Compare activity with derivatives lacking the nitro group or cycloheptane ring to identify pharmacophores .

Q. How does the compound’s conformational flexibility (e.g., cycloheptane ring puckering) influence its interactions with biological targets?

  • Analysis :

  • X-ray Crystallography : Resolve solid-state structures to identify dominant ring conformations .
  • DFT Calculations : Use Gaussian09 to model energy barriers between chair and boat conformations .
  • SAR Studies : Modify ring size (e.g., cyclohexane vs. cyclohepta) and correlate with activity shifts .

Critical Considerations

  • Toxicity Screening : Prioritize Ames tests for nitro-containing compounds to assess mutagenic potential .
  • Stereochemical Purity : Chiral HPLC is essential if synthetic routes introduce stereocenters .
  • Data Reproducibility : Share crystallographic data (CCDC) and raw spectral files in supplementary materials .

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